molecular formula C25H22BrNO5 B5075395 Methyl 7-(1,3-benzodioxol-5-yl)-4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 7-(1,3-benzodioxol-5-yl)-4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5075395
M. Wt: 496.3 g/mol
InChI Key: GJFDKSYOZIHNKR-UHFFFAOYSA-N
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Description

The compound Methyl 7-(1,3-benzodioxol-5-yl)-4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the hexahydroquinoline family, a class of nitrogen-containing heterocycles with a partially saturated bicyclic core. This scaffold is notable for its pharmacological relevance, including calcium channel modulation, antibacterial, and antioxidant activities . Key structural features include:

  • A hexahydroquinoline core with a fused cyclohexenone ring.
  • Substituents at positions 4 (4-bromophenyl) and 7 (1,3-benzodioxol-5-yl), which influence electronic and steric properties.
  • A methyl ester group at position 3, critical for solubility and metabolic stability.

Crystallographic studies of analogous compounds reveal non-planar conformations, such as twisted boat or envelope puckering in the dihydropyridine ring, which may affect intermolecular interactions and bioactivity .

Properties

IUPAC Name

methyl 7-(1,3-benzodioxol-5-yl)-4-(4-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO5/c1-13-22(25(29)30-2)23(14-3-6-17(26)7-4-14)24-18(27-13)9-16(10-19(24)28)15-5-8-20-21(11-15)32-12-31-20/h3-8,11,16,23,27H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFDKSYOZIHNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 7-(1,3-benzodioxol-5-yl)-4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core hexahydroquinoline structure, followed by the introduction of the benzodioxol and bromophenyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Methyl 7-(1,3-benzodioxol-5-yl)-4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 7-(1,3-benzodioxol-5-yl)-4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-(1,3-benzodioxol-5-yl)-4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Core Modifications
  • Methyl 4-(4-Methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (): Substituents: 4-methoxyphenyl (electron-donating) vs. 4-bromophenyl (electron-withdrawing). Conformation: The dihydropyridine ring adopts a twisted boat conformation, while the cyclohexenone ring forms an envelope shape. Dihedral angles between aromatic and heterocyclic planes are 86.1°, indicating significant distortion .
  • DL-Methyl 4-(4-Methoxyphenyl)-2,7,7-trimethyl-...
Halogen and Aromatic Substituents
  • Ethyl 4-(4-Chlorophenyl)-2-methyl-5-oxo-... ():
    • Chlorine (smaller, less polarizable) vs. bromine in the target compound. This difference may affect π-π stacking and lipophilicity.
  • Benzyl 4-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-...
Ester Group Variations
  • Ethyl 4-(5-Bromo-2-hydroxyphenyl)-... ():
    • Ethyl ester vs. methyl ester in the target compound. Ethyl esters typically exhibit slower hydrolysis rates, enhancing metabolic stability.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Crystal System/Space Group
Target Compound 4-BrPh, 1,3-benzodioxol-5-yl C₂₅H₂₁BrNO₅ 502.35 Not reported
Methyl 4-(4-MeOPh)-... () 4-MeOPh C₁₉H₂₁NO₄ 327.37 Monoclinic, P2₁/c
Benzyl 4-(3-Br-5-EtO-4-OHPh)-... () 3-Br-5-EtO-4-OHPh C₂₆H₂₅BrNO₅ 527.38 Not reported
Ethyl 4-(4-ClPh)-... () 4-ClPh C₂₀H₂₀ClNO₃ 357.83 Not reported

Hydrogen Bonding and Crystal Packing

  • Methyl 4-(4-MeOPh)-... ():
    • Intermolecular N–H···O hydrogen bonds form infinite chains along the c-axis, stabilizing the crystal lattice.
  • Ethyl 4-(5-Br-2-OHPh)-... (): Hydroxyl and ester carbonyl groups participate in hydrogen bonding, creating a 3D network absent in non-hydroxylated analogues.

Biological Activity

Methyl 7-(1,3-benzodioxol-5-yl)-4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activities, including antitumor effects, enzyme inhibition, and other pharmacological properties.

Chemical Structure and Properties

The compound features a hexahydroquinoline core substituted with a benzodioxole moiety and a bromophenyl group. Its molecular formula is C22H21BrN2O4C_{22}H_{21}BrN_{2}O_{4}, with a molecular weight of approximately 424.3 g/mol. The presence of these functional groups is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the anticancer potential of compounds containing benzodioxole derivatives. In a comparative analysis involving various benzodioxole compounds, it was found that certain derivatives exhibited noteworthy cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colorectal cancer). For instance:

  • Compound 2a showed significant anticancer activity with an IC50 value of 1.5 mM against Hep3B cells.
  • Compound 2b also demonstrated activity but was less potent than 2a.

These findings suggest that modifications to the benzodioxole structure can enhance anticancer properties .

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound can interact with various enzymes involved in tumor progression and metabolism.
  • Receptor Modulation : It may modulate receptors that are critical in cancer signaling pathways.

The specific pathways affected depend on the target enzymes and receptors involved in tumor biology .

Antioxidant Activity

Compounds with similar structures have been evaluated for their antioxidant properties. Benzodioxole derivatives have shown varying degrees of antioxidant activity, which may contribute to their overall therapeutic efficacy by reducing oxidative stress in cells .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. Compounds derived from benzodioxole have been reported to reduce inflammation markers in various models .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaIC50 (mM)Biological Activity
Compound 2aC22H21BrN2O41.5Anticancer
Compound 2bC22H21BrN2O43.0Anticancer
DoxorubicinC27H29NO11S0.15Anticancer (control)

This table illustrates the potency of this compound compared to established anticancer agents like Doxorubicin.

Case Studies

In a recent study focusing on the synthesis and evaluation of benzodioxole derivatives, researchers synthesized several compounds and assessed their biological activities. Among these:

  • Compounds containing both the benzodioxole and bromophenyl moieties were particularly effective against Hep3B cells.

These findings underscore the importance of structural diversity in enhancing biological activity .

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